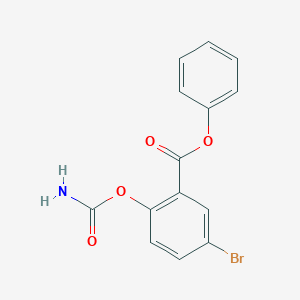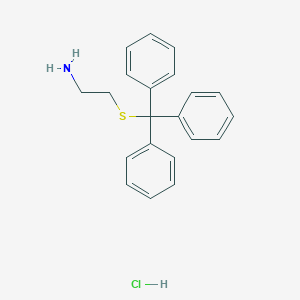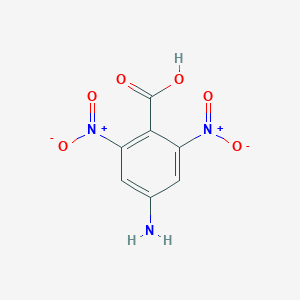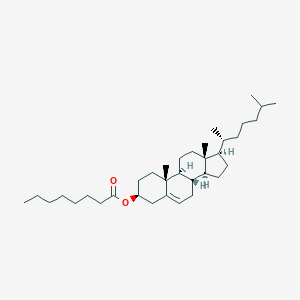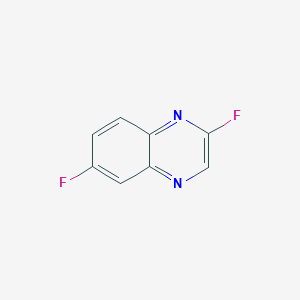
2,6-Difluoroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoroquinoxaline is a heterocyclic compound that has gained significant attention in the field of scientific research. It is a derivative of quinoxaline, which is a bicyclic aromatic compound. The unique properties of 2,6-difluoroquinoxaline have made it a popular compound for various applications, including medicinal chemistry, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 2,6-difluoroquinoxaline varies depending on the application. In medicinal chemistry, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell proliferation and viral replication. In materials science, it exhibits unique electronic and optical properties due to its conjugated structure. In organic synthesis, it serves as a versatile building block for the formation of various heterocyclic compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,6-difluoroquinoxaline have been studied extensively in vitro and in vivo. In medicinal chemistry, it has been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms. In materials science, it exhibits strong fluorescence and charge transport properties. In organic synthesis, it serves as a useful intermediate for the formation of various heterocyclic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,6-difluoroquinoxaline in lab experiments include its high yield and purity, versatility, and unique properties. However, its limitations include its toxicity, instability, and potential side effects.
Orientations Futures
There are several future directions for the study of 2,6-difluoroquinoxaline. In medicinal chemistry, further research is needed to explore its potential as a cancer therapeutic agent and antiviral drug. In materials science, its use as a building block for the synthesis of organic semiconductors and fluorescent dyes can be further optimized. In organic synthesis, its use as an intermediate for the formation of various heterocyclic compounds can be further explored.
Conclusion:
2,6-Difluoroquinoxaline is a versatile and unique compound that has gained significant attention in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential in various applications and to address its limitations.
Méthodes De Synthèse
The synthesis of 2,6-difluoroquinoxaline can be achieved via several methods. One of the most common methods is the reaction between 2,3-difluoroaniline and glyoxal in the presence of a catalyst. Another method involves the reaction between 2,3-difluoroaniline and 1,2-dicarbonyl compounds. The yield and purity of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
2,6-Difluoroquinoxaline has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to have anticancer, antimicrobial, and antiviral properties. In materials science, it has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In organic synthesis, it has been used as a versatile intermediate for the synthesis of various heterocyclic compounds.
Propriétés
Numéro CAS |
112080-06-5 |
|---|---|
Nom du produit |
2,6-Difluoroquinoxaline |
Formule moléculaire |
C8H4F2N2 |
Poids moléculaire |
166.13 g/mol |
Nom IUPAC |
2,6-difluoroquinoxaline |
InChI |
InChI=1S/C8H4F2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H |
Clé InChI |
ROETUDGVWCNDQC-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=CN=C2C=C1F)F |
SMILES canonique |
C1=CC2=NC(=CN=C2C=C1F)F |
Synonymes |
Quinoxaline, 2,6-difluoro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



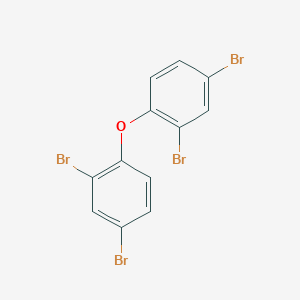
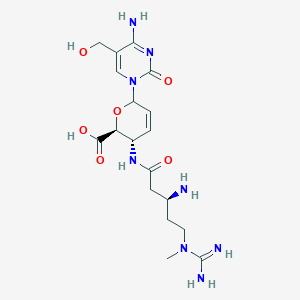
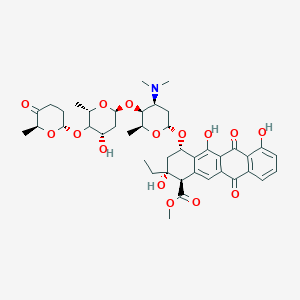
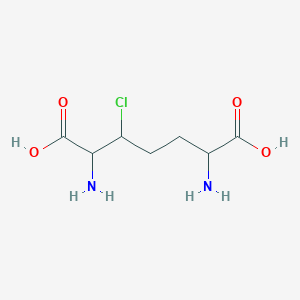
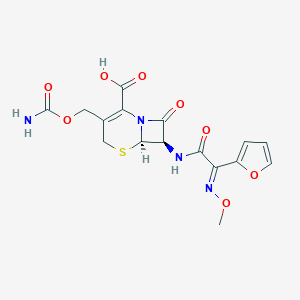
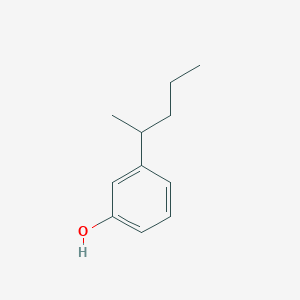
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B47571.png)
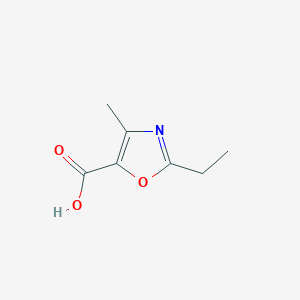
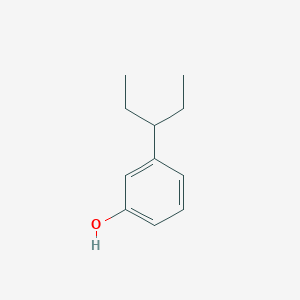
![2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid](/img/structure/B47576.png)
